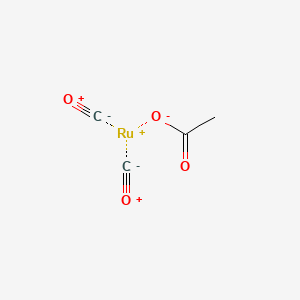

carbon monoxide;ruthenium(1+);acetate

Description

Historical Context and Evolution of Research

The study of ruthenium carbonyl complexes has a rich history, dating back to the early 20th century with the synthesis of simple binary carbonyls. The exploration of organoruthenium chemistry expanded significantly in the mid-20th century, with researchers investigating the synthesis and reactivity of complexes bearing various organic ligands.

The introduction of carboxylate ligands, such as acetate (B1210297), to ruthenium carbonyl scaffolds marked a significant advancement. Early research primarily focused on neutral Ru(II) species, often containing phosphine (B1218219) co-ligands. These studies laid the groundwork for understanding the fundamental coordination chemistry and reactivity of such complexes.

The evolution of this research area has seen a gradual shift towards exploring complexes in different oxidation states and with varying ligand spheres. The investigation of cationic Ru(I) species, such as "carbon monoxide;ruthenium(1+);acetate," represents a more recent and specialized area of interest. This progression has been driven by the quest for more active and selective catalysts for a range of organic transformations. The development of advanced spectroscopic techniques, such as high-resolution mass spectrometry and multi-nuclear NMR, has been instrumental in characterizing these often-reactive species.

Significance in Organometallic Chemistry and Catalysis Research

Ruthenium carbonyl acetate complexes, including the cationic species "this compound," hold considerable significance in both fundamental organometallic chemistry and applied catalysis research.

From a fundamental perspective, these complexes serve as excellent models for studying ligand effects on the electronic structure and reactivity of metal centers. The interplay between the carbonyl and acetate ligands allows for a detailed investigation of concepts such as cis- and trans-influence, ligand substitution kinetics, and redox behavior.

In the realm of catalysis, ruthenium complexes are renowned for their ability to promote a wide variety of chemical transformations. Ruthenium carbonyl acetates, in particular, have shown promise as catalysts or pre-catalysts in several important reactions. researchgate.net While specific catalytic data for the "this compound" cation is not extensively documented in isolation, the broader class of ruthenium carbonyl acetate complexes has demonstrated activity in:

Hydrogenation Reactions: These complexes have been investigated as catalysts for the hydrogenation of various functional groups. researchgate.net The acetate ligand can play a role in the activation of dihydrogen.

Oxidation Reactions: Ruthenium complexes are known to be effective oxidation catalysts. The specific ligand environment in carbonyl acetate complexes can modulate their efficacy in alcohol oxidation and other oxidative transformations. nih.govfrontiersin.org

Carbonylation Reactions: Given the presence of a carbonyl ligand, these complexes are logical candidates for studying and mediating carbonylation reactions, where a CO moiety is introduced into an organic substrate.

The cationic nature of "this compound" is particularly noteworthy. The positive charge on the complex can enhance its electrophilicity, potentially leading to unique reactivity and catalytic pathways compared to its neutral counterparts.

Scope of Current Academic Investigations

Current academic research continues to explore the rich chemistry of ruthenium carbonyl acetate complexes. While much of the literature focuses on Ru(II) and polynuclear species, the investigation of monovalent and cationic complexes is an active area of research. Key areas of contemporary investigation include:

Synthesis and Characterization: Developing new and efficient synthetic routes to novel ruthenium carbonyl acetate complexes, including cationic species, remains a fundamental goal. mdpi.com This includes the use of various starting materials and reaction conditions to control the stoichiometry and stereochemistry of the final products. Advanced characterization techniques, including single-crystal X-ray diffraction, are crucial for unambiguously determining the structures of these complexes.

Catalytic Applications: A major focus of current research is the exploration of new catalytic applications for these complexes. This involves screening their activity in a wide range of organic reactions, including C-H bond activation, transfer hydrogenation, and polymerization. acs.org Researchers are also focused on developing more sustainable catalytic systems that operate under mild conditions with high efficiency and selectivity. mdpi.com

Mechanistic Studies: Elucidating the mechanisms of catalytic reactions involving ruthenium carbonyl acetate complexes is a critical aspect of current research. This involves a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, and computational modeling. A deeper understanding of the reaction pathways and the nature of the active catalytic species is essential for the rational design of improved catalysts.

Detailed Research Findings

Detailed research into ruthenium carbonyl acetate complexes has provided valuable insights into their structure, bonding, and reactivity. Spectroscopic techniques are central to their characterization.

Spectroscopic Data:

Infrared (IR) spectroscopy is a powerful tool for characterizing carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) is sensitive to the electronic environment of the metal center. In cationic complexes like "this compound," the ν(CO) is expected to be at a higher frequency compared to neutral analogues due to reduced back-bonding from the more electron-deficient metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides information about the carbon environment in both the carbonyl and acetate ligands. The chemical shift of the carbonyl carbon can also be indicative of the electronic properties of the complex.

Catalytic Performance:

While specific data for the isolated "this compound" cation is limited, studies on related cationic ruthenium carboxylate systems have demonstrated their potential in catalysis. For instance, cationic mononuclear ruthenium carboxylates have been identified as prototypical catalysts for the hydrogenation of carboxylic acids. researchgate.net

Below is a representative table of spectroscopic data for a related dicarbonyl ruthenium(II) acetate complex, which can provide a basis for comparison.

| Compound | IR ν(CO) (cm-1) | 13C NMR δ(CO) (ppm) | Reference |

| Ru(CO)2(OAc)2(PBu3)2 | Not specified | Not specified | researchgate.net |

Properties

IUPAC Name |

carbon monoxide;ruthenium(1+);acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.2CO.Ru/c1-2(3)4;2*1-2;/h1H3,(H,3,4);;;/q;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUMCPJBCMWHOH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[C-]#[O+].[C-]#[O+].[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3O4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26317-70-4 | |

| Details | Compound: Ruthenium, (acetato-κO)dicarbonyl-, homopolymer | |

| Record name | Ruthenium, (acetato-κO)dicarbonyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26317-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

216.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26317-70-4 | |

| Record name | Ruthenium, (acetato-.kappa.O)dicarbonyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Advanced Synthetic Methodologies for Ruthenium I Carbonyl Acetate Complexes

Precursor-Based Synthesis Strategies

The selection of the initial ruthenium-containing reactant is a critical determinant of the synthetic pathway and the ultimate structure of the carbonyl acetate (B1210297) complex. Ruthenium halides, hydrides, and dicarbonyl compounds are common starting points for these syntheses.

Synthesis from Ruthenium Halide Precursors

Ruthenium halide complexes are widely utilized as precursors due to their commercial availability and well-established reactivity. A common strategy involves the displacement of halide ligands with acetate groups. For instance, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂ (PPh₃)₃], serves as a key starting material for carboxylate complexes. The exchange of chloride ligands with acetate can be achieved through reaction with metal acetates, such as sodium acetate. mdpi.com

Another approach starts with the polymeric ruthenium dicarbonyl dichloride, [Ru(CO)₂Cl₂]n. This precursor can react with sodium acetate in the presence of a diimine ligand (N^N) in a methanolic solution to yield a mixture of Ru(I) and Ru(II) complexes. nih.gov The dinuclear Ru(I) complex, [Ru(I)₂(MeCO₂)(CO)₄(N^N)₂]⁺, can be formed through this route. nih.gov Similarly, complexes of the type Ru(CO)₂Cl₂L (where L is a bidentate ligand like 1,10-phenanthroline) react with silver carboxylates to yield the corresponding dicarboxylate derivatives, Ru(CO)₂(OCOR)₂L. researchgate.net A more fundamental approach involves reacting a metal trichloride (B1173362) like RuCl₃ with carbon monoxide to first form a metal carbonyl complex, which is then further reacted with other ligands. google.com

| Precursor | Reagents | Product Type | Reference |

| [RuCl₂(PPh₃)₃] | Sodium Acetate (NaOAc) | Ruthenium(II) diacetate complex | mdpi.com |

| [Ru(CO)₂Cl₂]n | Sodium Acetate, Diimine ligand | Mixture of Ru(I) and Ru(II) complexes | nih.gov |

| Ru(CO)₂Cl₂L | Silver Carboxylates | Ruthenium(II) dicarboxylate complex | researchgate.net |

| RuCl₃ | Carbon Monoxide, Ligands | Metal carbonyl complex | google.com |

Routes Involving Ruthenium Hydride and Dicarbonyl Precursors

Ruthenium hydride and dicarbonyl complexes offer alternative pathways that often involve reactions with carboxylic acids. The dihydrido complex [Ru(H)₂(CO)₂(PnBu₃)₂] reacts with acetic acid to form the acetatohydride complex, [RuH(CO)₂(MeCO₂)(PnBu₃)₂], which is considered a likely intermediate in catalytic cycles. researchgate.net Evidence suggests that equilibria between ruthenium hydrides and carboxylato complexes are established in the presence of hydrogen and acetic acid. researchgate.net Another hydride precursor, H₂Ru(CO)(PPh₃)₃, can undergo acid-base reactions to incorporate ligands. nih.gov

Dicarbonyl precursors are also valuable. The commercially available dicarbonyl precursor [RuCl₂(CO)₂]n can be reacted with a diphosphine such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and sodium acetate in refluxing toluene (B28343) to produce [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)]. acs.org Furthermore, complexes like Ru(CO)₃(PPh₃)₂ can be treated with various carboxylic acids to synthesize dicarbonyl dicarboxylate compounds of the formula [Ru(CO)₂(PPh₃)₂(O₂CR)₂]. uwa.edu.au

| Precursor | Reagents | Product | Reference |

| [Ru(H)₂(CO)₂(PnBu₃)₂] | Acetic Acid | [RuH(CO)₂(MeCO₂)(PnBu₃)₂] | researchgate.net |

| [RuCl₂(CO)₂]n | DiPPF, Sodium Acetate | [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] | acs.org |

| Ru(CO)₃(PPh₃)₂ | Carboxylic Acids (RCOOH) | [Ru(CO)₂(PPh₃)₂(O₂CR)₂] | uwa.edu.au |

Mechanochemical Synthetic Approaches

Mechanochemistry presents a green and efficient alternative to traditional solution-based synthesis. This solvent-free method involves the manual or mechanical grinding of solid reactants at room temperature. mdpi.com A notable example is the synthesis of diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], by grinding [RuCl₂(PPh₃)₃] with sodium acetate. mdpi.com This approach offers several advantages, including shorter reaction times, reduced waste, and the ability to work with reagents that have poor solubility in common organic solvents. mdpi.com

The yield of the mechanochemical reaction can be influenced by factors such as the grinding time, the molar ratio of reactants, and the nature of the alkali metal cation in the acetate salt. mdpi.com Studies have shown that using sodium acetate generally results in higher yields compared to lithium or potassium acetate, which can be related to the respective heats of formation and the relative ease of breaking the metal-acetate bond. mdpi.com This sustainable method produces the target complex in yields comparable to conventional solution synthesis but in a fraction of the time and without the need for solvent. mdpi.com

| Precursor | Reagent | Method | Product | Advantages | Reference |

| [RuCl₂(PPh₃)₃] | Sodium Acetate | Manual Grinding | [Ru(OAc)₂(PPh₃)₂] | Fast, Solvent-free, Good yields | mdpi.com |

Ligand-Specific Synthesis and Functionalization

The properties and reactivity of ruthenium carbonyl acetate complexes are highly tunable by modifying the ancillary ligands coordinated to the metal center. The incorporation of specific carboxylate, diphosphine, or other donor ligands allows for the synthesis of complexes with tailored electronic and steric properties.

Incorporation of Carboxylate Ligands

The direct incorporation of various carboxylate ligands is a fundamental strategy for functionalizing ruthenium complexes. This is often achieved by reacting a suitable precursor with a carboxylic acid or its salt. For example, Ru(CO)₃(PPh₃)₂ reacts with acids like methoxyacetic acid, isobutyric acid, and benzoic acid to form the corresponding dicarboxylate complexes. uwa.edu.au Similarly, mechanochemical synthesis has proven versatile, allowing for the preparation of ruthenium complexes with benzoate, pyruvate, and phenylglyoxylate (B1224774) ligands by grinding [RuCl₂(PPh₃)₃] with the respective sodium carboxylate salts. mdpi.com

The reactivity of the carboxylate anion can be influenced by its basicity and the electronic effects of its substituents. mdpi.com Dinuclear Ru(I) carboxylato complexes, such as Ru₂(CO)₄(μ-MeCOO)₂(PBu₃)₂, can react with acetic acid to yield a mononuclear complex, Ru(CO)₂(MeCOO)(μ-MeCOO)(PBu₃), which features both monodentate and chelating acetate ligands. researchgate.net This demonstrates the dynamic nature of carboxylate coordination in these systems.

| Ruthenium Precursor | Carboxylate Source | Resulting Complex Type | Reference |

| Ru(CO)₃(PPh₃)₂ | Carboxylic Acids (RCOOH) | [Ru(CO)₂(PPh₃)₂(O₂CR)₂] | uwa.edu.au |

| [RuCl₂(PPh₃)₃] | Sodium Carboxylates | [Ru(O₂CR)₂(PPh₃)₂] | mdpi.com |

| Ru₂(CO)₄(μ-MeCOO)₂(PBu₃)₂ | Acetic Acid | Mononuclear mixed-coordination acetate complex | researchgate.net |

Synthesis with Diphosphine and Other Ancillary Ligands

Diphosphine ligands are crucial in organometallic chemistry for their ability to form stable chelate rings and influence the catalytic activity of the metal center. mdpi.com Monocarbonyl acetate complexes bearing bulky diphosphines can be synthesized from [Ru(η¹-OAc)(η²-OAc)(PPh₃)₂(CO)] via the displacement of the triphenylphosphine (B44618) ligands. acs.orgacs.org For instance, reaction with 1,4-bis(dicyclohexylphosphino)butane (B1583941) (DCyPP) yields [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)]. acs.org The acetate precursor [Ru(η²-OAc)₂(PPh₃)₂] can also be used to synthesize complexes with bulky ferrocenyl diphosphines like DCyPF and DiPPF. acs.orgacs.org

Beyond phosphines, other ancillary ligands can be incorporated. Diimine ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), can be introduced by reacting them with precursors like [Ru(CO)₂Cl₂]n and sodium acetate. nih.gov The cationic complex [Ru(η¹-OAc)(CO)(dppb)(phen)]OAc, where dppb is 1,4-bis(diphenylphosphino)butane, is prepared from [Ru(η¹-OAc)(η²-OAc)(CO)(dppb)] and 1,10-phenanthroline. rsc.org Additionally, pyridine-alkoxide ligands have been used in conjunction with Ru₃(CO)₁₂ to create novel trinuclear ruthenium carbonyl complexes. frontiersin.orgrsc.org

Aqueous Phase Synthesis and Derivatization

The synthesis of ruthenium carbonyl complexes in aqueous media presents a significant challenge due to the generally poor water solubility of common precursors and products. However, the development of water-soluble ruthenium complexes is of great interest for applications in "green" catalysis, allowing for reactions to be carried out in an environmentally benign solvent.

A promising strategy to enhance the water-solubility of ruthenium carbonyl complexes involves the introduction of hydrophilic ligands. nih.gov Research into CO-releasing materials (CO-RMs) has led to the synthesis of PEGylated sawhorse-type diruthenium(I) carbonyl complexes. nih.gov The synthesis starts with the thermolysis of Ru₃(CO)₁₂ in acetic acid to produce a polymeric sawhorse-structured ruthenium carbonyl acetate. nih.gov This intermediate is then subjected to a ligand substitution reaction with PEGylated glycine (B1666218) methyl esters to yield water-soluble diruthenium carbonyl complexes. nih.gov The presence of the polyethylene (B3416737) glycol (PEG) chains significantly enhances the hydrophilicity of the final complex. nih.gov

While the direct synthesis of ruthenium(I) carbonyl acetate from simple precursors in water is not well-documented, the derivatization of pre-formed complexes to impart water solubility is a viable approach. The synthesis of ruthenium(II)-aquo complexes, for example, demonstrates the ability of ruthenium to coordinate with water, which can be a stepping stone to developing fully aqueous synthetic routes. rsc.org The aquo ligand in such complexes can be readily substituted, opening up possibilities for further derivatization in aqueous solution. rsc.org

The challenges in aqueous phase synthesis are often related to the hydrolytic instability of intermediate species. researchgate.net Nevertheless, the development of water-soluble phosphine (B1218219) ligands and other hydrophilic ancillary ligands continues to be a key focus in the pursuit of efficient aqueous-phase synthetic methodologies for ruthenium carbonyl complexes.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for organometallic compounds, including ruthenium carbonyl acetate complexes. A primary focus is the reduction or elimination of hazardous solvents, which are often a major source of chemical waste.

A significant advancement in this area is the application of mechanochemistry, specifically manual grinding, for the solvent-free synthesis of ruthenium carboxylate complexes. mdpi.com It has been demonstrated that the well-known complex, diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], can be efficiently synthesized by grinding solid dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], with sodium acetate. mdpi.com This mechanochemical method is not only solvent-free but also proceeds rapidly at room temperature, offering significant advantages over the traditional solution-based synthesis which requires refluxing in an organic solvent like tert-butanol. mdpi.com

The efficiency of this solvent-free approach has been evaluated using green chemistry metrics such as the E-factor (environmental factor) and Mass Productivity. For the synthesis of the acetate complex, the mechanochemical route showed a slightly better E-factor and Mass Productivity compared to the conventional solvent-based method. mdpi.com This approach highlights a viable and more environmentally friendly alternative for the synthesis of ruthenium acetate precursors.

The benefits of mechanosynthesis for preparing ruthenium carboxylate complexes include:

Solvent-free conditions: Eliminates the need for organic solvents, reducing waste and environmental impact. mdpi.com

Mild reaction conditions: The synthesis is performed at room temperature, reducing energy consumption. mdpi.com

Short reaction times: Good yields can be achieved in a much shorter time compared to solution-based methods. mdpi.com

High yields: The yields obtained are comparable to or even better than traditional methods. mdpi.com

Table 2: Comparison of Synthetic Routes for [Ru(OAc)₂(PPh₃)₂]

| Parameter | Conventional Solution Synthesis | Mechanochemical Synthesis | Reference |

|---|---|---|---|

| Solvent | tert-Butanol | None (solvent-free) | mdpi.com |

| Temperature | Reflux | Room Temperature | mdpi.com |

| Reaction Time | Several hours | 30 minutes | mdpi.com |

| Yield | ~69% (isolated) | ~80% (NMR yield), ~69% (isolated) | mdpi.com |

| E-factor | ~4 | ~3 | mdpi.com |

| Mass Productivity | ~5 | ~6 | mdpi.com |

This preliminary research into the mechanosynthesis of ruthenium complexes opens up new avenues for the development of more sustainable and efficient synthetic protocols in organometallic chemistry. mdpi.com

Comprehensive Structural Elucidation and Characterization of Ruthenium I Carbonyl Acetate Species

Spectroscopic Characterization Techniques for Electronic and Vibrational Insights

Spectroscopic methods are indispensable for the elucidation of ruthenium(I) carbonyl acetate (B1210297) structures, revealing key information about ligand coordination, electronic environments, and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of ruthenium carbonyl acetate complexes in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei (¹H, ¹³C, ³¹P), researchers can deduce the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy provides valuable information about the protons within the organic ligands attached to the ruthenium center, particularly the acetate group. The chemical shift of the acetate's methyl protons is sensitive to the coordination mode of the carboxylate ligand.

For instance, in a dimeric Ru(I) sawhorse complex, a bridged-acetate ligand displays a singlet at approximately δ 1.94 ppm. mdpi.com In mononuclear ruthenium complexes featuring both monodentate (κ¹) and bidentate (κ²) acetate ligands, the methyl protons can exhibit broad singlets at chemical shifts such as δ 0.52, 0.62, and 0.69 ppm, indicating dynamic behavior or distinct electronic environments for the different acetate groups. mdpi.com

| Complex Structure | Ligand Environment | ¹H Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Diruthenium(I) Sawhorse Complex | Bridged Acetate (μ₂-acetato) | 1.94 | mdpi.com |

| trans-(P,P)-κ¹(O)Ac, κ²(O,O)Ac-[Ru(CO)(PPh₃)₂] | κ¹ and κ² Acetate Methyls | 0.69 | mdpi.com |

| cis-(P,P)-κ¹(O)Ac,-κ²(O,O)Ac-[Ru(CO)(PPh₃)₂] | κ¹ and κ² Acetate Methyls | 0.52 | mdpi.com |

| trans-(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂] | κ² Acetate Methyl | 0.62 | mdpi.com |

¹³C NMR spectroscopy is essential for directly observing the carbon atoms in both the carbonyl (CO) and acetate (OAc) ligands. The chemical shifts of these carbons are highly informative about the bonding between the ligand and the ruthenium atom.

The resonance for the carbonyl carbon typically appears significantly downfield. In diruthenium(I) sawhorse complexes, the Ru-bonded carbonyl groups are observed around δ 204 ppm. mdpi.com In mononuclear complexes, such as those with phosphine (B1218219) ligands, the carbonyl carbon resonance can appear as a triplet (due to coupling with two equivalent phosphorus nuclei) in the range of δ 205-206 ppm or as a doublet of doublets if the phosphine ligands are inequivalent. mdpi.com

The carboxylate carbon of the acetate ligand also provides a distinct signal. For a bridging acetate in a sawhorse structure, this resonance is found at approximately δ 172 ppm. mdpi.com In mononuclear species with various acetate coordination modes, the carboxylate carbon signals appear further downfield, typically between δ 186 and 189 ppm. mdpi.com

| Complex Structure | Carbon Environment | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Reference |

|---|---|---|---|---|

| Diruthenium(I) Sawhorse Complex | Ru-CO | 204 | N/A | mdpi.com |

| Diruthenium(I) Sawhorse Complex | Bridging Carboxylate (-COO) | 172 | N/A | mdpi.com |

| trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | Ru-CO | 206.0 | t, ²J(P,C) = 14 | mdpi.com |

| trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | Acetate (-COO) | 186.0 | N/A | mdpi.com |

| cis-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | Ru-CO | 204.7 | dd, ²J(P,C) = 19, 16 | mdpi.com |

| cis-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | Acetate (-COO) | 189.3 | N/A | mdpi.com |

For ruthenium carbonyl acetate complexes that incorporate phosphine ligands (PR₃), ³¹P NMR spectroscopy is a primary characterization tool. The chemical shift (δ) and coupling constants provide critical data on the coordination and electronic properties of the phosphine ligands.

The ³¹P chemical shift is sensitive to the geometry of the complex. For example, in complexes of the type [Ru(CO)(OAc)₂(PPh₃)₂], a singlet in the ³¹P{¹H} NMR spectrum around δ 39.1 ppm is indicative of a trans arrangement of the two phosphine ligands, which makes them chemically equivalent. mdpi.com Conversely, a cis geometry would result in two distinct signals, often as a pair of doublets due to P-P coupling. In some cases, broad signals are observed, which can suggest hindered rotation or other dynamic processes in solution. mdpi.com

| Complex Structure/Isomer | ³¹P Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | 39.1 | mdpi.com |

| cis-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | 35.5 | mdpi.com |

| trans-(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂] | 38.4 | mdpi.comsemanticscholar.org |

| mer-κ¹(O)THAc-[Ru(CO)H(PPh₃)₃] | 41.2, 36.5 | mdpi.com |

In-situ NMR spectroscopy allows for the real-time observation of chemical reactions, providing mechanistic insights into the formation and transformation of ruthenium carbonyl acetate species. This technique is particularly valuable for studying catalytic cycles and identifying transient intermediates. researchgate.net

For example, high-pressure (HP) NMR experiments have been used to establish that hydride species, such as RuH(CO)₂(OAc)(PnBu₃)(PPh₃), are generated in-situ during hydrogenation reactions from bis(acetate) precursors. researchgate.net Similarly, the stepwise addition of acetic acid to ruthenium hydride precursors can be monitored by ¹H NMR to observe the formation of intermediate monohapto (κ¹(O)Ac) and dihapto (κ²(O,O)Ac) acetate complexes before the final product is formed. mdpi.comsemanticscholar.org These studies reveal the dynamic equilibria between different ruthenium species under reaction conditions. researchgate.net

Infrared (IR) Spectroscopy for Carbonyl and Carboxylate Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental technique for characterizing metal carbonyl and carboxylate compounds. The positions of the stretching frequency bands (ν) for the C=O and COO groups provide direct information about the bonding mode and the electronic environment of the metal center.

The stretching vibrations of the acetate's carboxylate group (COO⁻) are also informative. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies can distinguish between different coordination modes. A large separation (Δν > 200 cm⁻¹) is characteristic of a monodentate (κ¹) coordination, while a smaller separation (Δν < 150 cm⁻¹) suggests a bidentate chelation (κ²) or bridging mode. mdpi.com For example, a κ¹-acetate coordination shows bands around 1653 cm⁻¹ (νₐₛ) and 1363 cm⁻¹ (νₛ), giving a large Δν of 290 cm⁻¹, whereas a κ²-acetate chelate shows narrower separation with bands at 1682 cm⁻¹ and 1656 cm⁻¹. mdpi.comsemanticscholar.org

| Complex Structure / Type | Vibrational Mode | Frequency (ν, cm⁻¹) | Reference |

|---|---|---|---|

| Diruthenium(I) Sawhorse Complex | ν(CO) | 2028 - 1938 | mdpi.com |

| Diruthenium(I) Sawhorse Complex | ν(C=O) of bridged carboxylate | 1743 | mdpi.com |

| mer-κ¹(O)Ac-[Ru(CO)H(PPh₃)₃] | ν(CO) | 1918 | mdpi.comsemanticscholar.org |

| trans-(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂] | ν(CO) | 1929 | mdpi.comsemanticscholar.org |

| trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂] | ν(CO) | 1940 | mdpi.com |

| κ¹(O)-THAc, κ²(O,O)-THAc-[Ru(CO)(PPh₃)₂] | ν(CO) | 1970 | mdpi.com |

| κ¹-Acetate | νₐₛ(COO) - νₛ(COO) (Δν) | 1653 - 1363 (290) | mdpi.com |

| κ²-Acetate | νₐₛ(COO) - νₛ(COO) (Δν) | 1682 - 1656 (26) | mdpi.comsemanticscholar.org |

Diffraction Methods for Solid-State Structural Determination

For example, the X-ray crystal structure of κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂] confirmed a simultaneous monohapto and dihapto coordination of the thymine (B56734) acetate ligands in a reciprocal facial disposition. semanticscholar.orgmdpi.com In another instance, the structure of [Ru(η²-OAc)(C≡CPh)(DiPPF)(CO)] was unambiguously determined by X-ray diffraction analysis. acs.org The molecular structures of trinuclear ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have also been elucidated, revealing a pseudooctahedral coordination mode for the three ruthenium atoms. frontiersin.org

The precision of SC-XRD allows for the detailed analysis of subtle structural features. For instance, in a heteroleptic ruthenium(II) complex, the Ru-N(pyridine) bond distance was found to be shorter by 0.13 Å than the Ru-N(quinoline) bond. yu.edu.jo This level of detail is crucial for understanding the electronic and steric effects of different ligands on the metal center.

| Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| Ru (elemental) | Ru-Ru | 2.65 (shorter), 2.71 (longer) | materialsproject.org |

| Ru₃(CO)₁₂ | Ru-Ru (mean) | 2.848 | rsc.org |

| Heteroleptic Ru(II) Complex | Ru-N(pyridine) vs Ru-N(quinoline) | ~0.13 Å difference | yu.edu.jo |

The coordination geometry around the ruthenium center in carbonyl acetate complexes can vary significantly, influencing their properties and reactivity. Common geometries observed include octahedral, sawhorse, and paddlewheel arrangements. researchgate.netnih.gov

Many mononuclear ruthenium complexes adopt a distorted octahedral geometry. yu.edu.jonih.gov For example, a heteroleptic ruthenium(II) complex with 8-(diphenylphosphino)quinoline, 2,6-pyridinedicarboxylate, and DMSO ligands exhibits a distorted octahedral arrangement where the O-N-O ligand occupies meridional sites. yu.edu.jo

Dinuclear ruthenium(I) carbonyl carboxylates often exhibit a "sawhorse" structure. researchgate.netnih.gov This geometry is characterized by a Ru-Ru bond with four bridging carboxylate or similar ligands and axial ligands at each ruthenium center. The thermolysis of Ru₃(CO)₁₂ with certain carboxylic acids can yield complexes with this classic sawhorse structure. researchgate.net Similarly, PEGylated sawhorse Ru₂(CO)₄ complexes have been synthesized and characterized, with X-ray diffraction confirming the diruthenium sawhorse skeleton. nih.gov

The "paddlewheel" structure is another common motif for dinuclear carboxylate complexes, although it is more frequently associated with other transition metals like copper. mdpi.com However, the term is sometimes used to describe the arrangement of bridging ligands around two metal centers.

The solid-state packing of ruthenium(I) carbonyl acetate complexes is often governed by a network of inter- and intramolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com These non-covalent interactions can play a significant role in the supramolecular architecture and properties of the material.

In the crystal structure of κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂], the κ¹-THAc ligand of one molecule engages in intermolecular Watson-Crick N-H···O hydrogen bonds with the chelated κ²-(O,O)-THAc ligand of an adjacent molecule. mdpi.com This interaction forms a supramolecular metallacycle, which is further stabilized by antiparallel π-π stacking of the thymine rings and a C-H···O interaction involving a phosphine phenyl group. mdpi.com Such hydrogen bonding networks can be intricate, involving different donor and acceptor groups within the molecule and with neighboring molecules. mdpi.com DFT calculations can be employed to investigate the energetics of these interactions, such as the stabilization gained from intramolecular hydrogen bonds. mdpi.com

Advanced Electron Density and Orbital Analysis

The electronic structure and bonding characteristics of ruthenium(I) carbonyl acetate species have been elucidated through sophisticated computational and spectroscopic methods. These analyses provide deep insights into charge distribution, molecular orbital interactions, and the nature of the metal-ligand bonds, which are fundamental to understanding the compound's reactivity and stability.

Theoretical and Computational Approaches

Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic properties of these complexes. mdpi.comsemanticscholar.org DFT allows for the optimization of molecular geometries and the calculation of electronic energies, providing a basis for understanding the relative stability of different isomers and coordination modes. mdpi.com For instance, DFT calculations have been employed to predict the energy differences between various isomeric forms of related ruthenium acetate complexes, taking into account solvent effects to better correlate with experimental observations. mdpi.com

Furthermore, the nature of the interaction between the carbon monoxide ligand and the ruthenium center is a critical aspect of the electronic structure. This interaction is characterized by a combination of σ-donation from the CO to the metal and π-backdonation from the metal's d-orbitals to the π* antibonding orbitals of the CO. nih.gov QTAIM can differentiate between these interactions; a predominant π-interaction leads to a negative partial charge on the CO ligand, whereas predominant σ-bonding results in a positive partial charge. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the bonding within the complex. Analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The composition and energy of these orbitals dictate the complex's reactivity towards nucleophiles and electrophiles.

In related ruthenium carbonyl clusters, MO calculations have shown that the bonding can be described primarily by the interaction between the LUMO of the ligand (e.g., isocyanate in a model system) and the HOMO of the metal carbonyl fragment. ias.ac.in The symmetry and energy of these interacting orbitals determine the stability and geometry of the resulting complex. ias.ac.in For ruthenium(I) carbonyl acetate, the HOMO is expected to have significant metal d-orbital character, while the LUMO would likely be dominated by the π* orbitals of the carbonyl ligand.

Advanced spectroscopic techniques, such as valence-to-core resonant inelastic X-ray scattering (RIXS), coupled with time-dependent density functional theory (TDDFT), offer direct experimental probes of the valence electronic structure. nih.gov This method can provide detailed information on the composition of local molecular orbitals by analyzing valence excitations. nih.gov In various ruthenium complexes, RIXS has been used to qualitatively understand the MOs derived from the mixing of ruthenium 4d orbitals with ligand σ and π orbitals. nih.gov The splitting of the Ru 4d orbitals by the ligand field into higher-energy 4d(σ) and lower-energy 4d(π) sets is a key feature that can be probed with such techniques. nih.gov

The following tables summarize key computational findings on charge distribution and bonding in analogous ruthenium carbonyl systems, providing a model for understanding the electronic characteristics of ruthenium(I) carbonyl acetate.

| Molecular Fragment | Calculated Partial Charge (a.u.) |

|---|---|

| Terminal -Ru(CO)₅ | +0.875 |

| Central -Ru(CO)₄- | +0.25 |

| Complex/Bonding Type | Calculated Partial Charge on CO (a.u.) |

|---|---|

| Neutral Metal Pentacarbonyls (Predominant π-backbonding) | -0.157 to -0.180 |

| Nonclassical [M(CO)₆]²⁺ Dications (Predominant σ-bonding) | +0.128 to +0.150 |

Coordination Chemistry and Ligand Sphere Dynamics of Ruthenium I Carbonyl Acetate Systems

Nature of Ruthenium-Ligand Bonding Interactions

A defining feature of metal-carbonyl complexes is the synergistic bonding model involving σ-donation from the carbon monoxide ligand to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty π* antibonding orbital of the CO ligand. In ruthenium(I) carbonyl systems, this Ru→CO π back-donation is a significant factor influencing the electronic properties and structure of the complex. rsc.org This back-bonding strengthens the metal-carbon bond while concurrently weakening the carbon-oxygen bond. The extent of this back-donation can be modulated by the other ligands present in the coordination sphere. A gradual change in the coordination environment of the CO ligands, such as moving from terminal to bridging positions, results in a lengthening of the C-O bonds and a bending of the Ru-C-O units, consistent with the effects of π back-donation. rsc.org

The strength of this back-bonding is also reflected in the vibrational frequency of the C-O bond, which can be observed using infrared (IR) spectroscopy. A greater degree of back-donation leads to a lower C-O stretching frequency (ν(CO)). For instance, in sawhorse-type diruthenium(I) carbonyl complexes, the terminal carbonyl ligands exhibit characteristic IR absorption bands that are sensitive to the electronic environment of the ruthenium centers. nih.gov

The acetate (B1210297) ligand is remarkably versatile in its coordination to metal centers, capable of adopting various binding modes. In ruthenium(I) carbonyl acetate complexes, the most common coordination modes are mono-hapto (or monodentate, κ¹) and di-hapto (or bidentate, κ²). In the mono-hapto mode, only one of the oxygen atoms of the acetate ligand is bound to the ruthenium center, while in the di-hapto mode, both oxygen atoms coordinate to the metal, forming a four-membered chelate ring. mdpi.comsemanticscholar.orgrsc.org

The reaction of precursor complexes like cis-Ru(κ²-OAc)₂(PPh₃)₂ with various substrates can lead to products where both coordination modes of the acetate ligand are present simultaneously. For example, the reaction with terminal alkynes can yield vinylidene complexes of the type Ru(κ²-OAc)(κ¹-OAc)(═C═CHR)(PPh₃)₂. figshare.comacs.orgacs.org Similarly, reaction of mer-[Ru(H)₂(CO)(PPh₃)₃] with thymine (B56734) acetic acid can afford a complex with both mono-hapto and di-hapto coordination, [κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂]]. mdpi.comsemanticscholar.org The specific coordination mode adopted by the acetate ligand can have a significant impact on the stereochemistry and reactivity of the complex.

| Coordination Mode | Description | Example Complex | Reference |

|---|---|---|---|

| Mono-hapto (κ¹) | One oxygen atom of the acetate ligand is coordinated to the ruthenium center. | Ru(κ²-OAc)(κ¹-OAc)(═C═CHR)(PPh₃)₂ | figshare.comacs.orgacs.org |

| Di-hapto (κ²) | Both oxygen atoms of the acetate ligand are coordinated to the ruthenium center, forming a chelate ring. | cis-Ru(κ²-OAc)₂(PPh₃)₂ | acs.org |

| Simultaneous κ¹ and κ² | Complexes containing both mono-hapto and di-hapto acetate ligands in the same coordination sphere. | [κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂]] | mdpi.comsemanticscholar.org |

The electronic nature of other ligands in the coordination sphere, often referred to as ancillary or spectator ligands, can significantly influence the bonding within the ruthenium(I) carbonyl acetate framework. These ligands can modulate the electron density at the ruthenium center, which in turn affects the extent of π-back-donation to the carbonyl ligands and the lability of other coordinated groups.

Electron-donating ligands increase the electron density on the ruthenium atom. This enhanced electron density promotes stronger π-back-donation to the CO ligands, resulting in a stronger Ru-C bond and a weaker C-O bond, which is observable as a decrease in the ν(CO) stretching frequency in the IR spectrum. Conversely, electron-withdrawing ligands decrease the electron density at the metal center, leading to weaker back-donation to the carbonyls and a higher ν(CO) frequency. acs.org The catalytic efficiency of ruthenium complexes in reactions such as alcohol oxidation has been shown to be controlled by the electronic effect of the coligand. acs.org For instance, complexes with strong π-acceptor coligands exhibit higher catalytic activity compared to those with electron-donating coligands. acs.org The nature of the Ru-ligand bond is a composite of electrostatic, covalent, and charge-transfer interactions, with both donation and back-donation playing crucial roles in the stabilization of the complex. mdpi.com

Role of Acetate Ligand in Coordination and Reactivity

The acetate ligand is not merely a spectator; it often plays an active and crucial role in the reactivity of ruthenium(I) carbonyl complexes. Its ability to act as a proton shuttle and its dynamic, fluxional behavior are key to understanding the mechanistic pathways of reactions catalyzed by these systems.

A significant discovery in the chemistry of ruthenium acetate complexes is the role of the acetate ligand as a proton shuttle, a mechanism termed Ligand-Assisted Proton Shuttle (LAPS). rsc.org This behavior is particularly evident in the formation of ruthenium vinylidene complexes from terminal alkynes. rsc.orgrsc.orgyork.ac.ukacs.orgresearchgate.net In this process, the acetate ligand acts as an internal base, deprotonating the alkyne to form an alkynyl intermediate. The resulting protonated acetate then acts as an internal Brønsted acid, re-protonating the alkynyl ligand at the β-carbon to facilitate the 1,2-hydrogen migration that forms the vinylidene ligand. rsc.org

This intramolecular proton transfer pathway provides a lower energy route for the alkyne-to-vinylidene tautomerization compared to systems lacking such a functionality, such as those with chloride ligands. rsc.org This "chemically non-innocent" role of the acetate ligand highlights its ability to actively participate in substrate transformations at the metal center. rsc.org

| Step | Description | Role of Acetate | Reference |

|---|---|---|---|

| 1 | Deprotonation of the terminal alkyne. | Acts as an intramolecular base. | rsc.org |

| 2 | Formation of a ruthenium alkynyl intermediate. | - | rsc.org |

| 3 | Protonation of the β-carbon of the alkynyl ligand. | Acts as an intramolecular Brønsted acid. | rsc.org |

| 4 | Formation of the ruthenium vinylidene complex. | - | rsc.org |

Ruthenium(I) carbonyl acetate complexes often exhibit fluxional behavior, meaning that the ligands can undergo rapid intramolecular exchange processes. The acetate ligands, in particular, can be highly mobile. In complexes containing both mono-hapto and di-hapto acetate ligands, these can undergo fast exchange on the NMR timescale. figshare.comacs.orgacs.org This fluxionality can even be observed at low temperatures, such as 195 K in the case of Ru(κ²-OAc)(κ¹-OAc)(═C═CHPh)(PPh₃)₂. figshare.comacs.org

This dynamic behavior can be influenced by other factors within the molecule. For instance, in a hydroxy-substituted vinylidene complex, a hydrogen bond between the hydroxyl group and the κ¹-acetate ligand can inhibit the exchange of the acetate ligands, making the process slow on the NMR timescale at 215 K. figshare.comacs.org The interconversion between different coordination modes of the acetate ligand is a key aspect of the reactivity of these complexes, allowing for the creation of vacant coordination sites or facilitating substrate activation. mdpi.com

Ancillary Ligand Effects on Coordination Environment

The coordination sphere of ruthenium(I) carbonyl acetate is highly adaptable, and its stereoelectronic properties can be finely tuned by the introduction of various ancillary ligands. These ligands play a crucial role in stabilizing the ruthenium center, influencing the reactivity of the complex, and dictating the ultimate geometry of the coordination environment. The nature of the ancillary ligand, particularly its denticity, steric bulk, and electronic properties, directly impacts the bonding of the carbonyl and acetate groups.

Diphosphine and Other Phosphine (B1218219) Ligands

Phosphine ligands, particularly chelating diphosphines, are instrumental in modifying the coordination chemistry of ruthenium(I) carbonyl acetate systems. The introduction of these ligands often proceeds via the displacement of other, more labile ligands, such as triphenylphosphine (B44618) (PPh₃). For instance, monocarbonyl acetate complexes featuring bulky diphosphines can be synthesized from [Ru(η¹-OAc)(η²-OAc)(PPh₃)₂(CO)] by reacting it with an excess of the desired diphosphine, such as dicyclohexylphosphinopropane (DCyPP), in a suitable solvent like cyclohexane (B81311) at elevated temperatures. acs.org This substitution results in the formation of complexes like [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)]. acs.org

The steric and electronic properties of the phosphine ligands significantly influence the geometry and stability of the resulting complexes. Bulky, electron-rich alkyl diphosphines tend to enforce a cis-RuP₂ arrangement and a restricted ring conformation, which can be critical for applications in stereoselective catalysis. acs.org The high trans influence of these basic diphosphines can weaken the bond of ligands positioned opposite to them, facilitating their displacement. acs.org This effect is evident in the reactivity of these complexes, where ligands trans to the phosphorus atoms are more easily substituted. acs.org

Furthermore, the interplay between different ligands within the coordination sphere can lead to interesting structural rearrangements. For example, dicarbonyl complexes such as trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] (where DiPPF is 1,1'-bis(diisopropylphosphino)ferrocene) can be synthesized from the reaction of a precursor with carbon monoxide. acs.org Subsequent heating of such dicarbonyl complexes can lead to decarbonylation and a geometric rearrangement from a mer to a fac geometry of the Ru(PP)(CO) core. acs.org

The acetate ligand itself plays a dynamic role in these systems, capable of switching between monodentate (η¹) and bidentate (η²) coordination modes. acs.org This flexibility helps to stabilize mononuclear species and can facilitate interactions with solvent molecules through hydrogen bonding. acs.org The choice of phosphine ligand can also influence the catalytic properties of the resulting ruthenium complexes in various organic transformations. researchgate.net

| Compound | Ancillary Ligand | Coordination Feature | Reference |

| [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)] | DCyPP | Monocarbonyl with chelating diphosphine | acs.org |

| trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] | DiPPF, CO | Dicarbonyl with chelating diphosphine | acs.org |

| [Ru(OAc)₂(PPh₃)₂] | PPh₃ | Diacetate bis(triphenylphosphine) | mdpi.com |

Bidentate Nitrogen (N^N) and Schiff Base Ligands

Ruthenium(II) carbonyl complexes containing bidentate Schiff bases and other co-ligands like triphenylphosphine or pyridine (B92270) have been shown to be effective catalysts in oxidation reactions. researchgate.net The Schiff base ligand, acting as a spectator ligand, modulates the electronic properties of the ruthenium center, which in turn affects its catalytic activity. The general formula for some of these complexes can be represented as [Ru(L)(CO)(PPh₃)(Z)], where L is the Schiff base anion and Z can be another phosphine or a nitrogen-containing ligand like pyridine or piperidine. researchgate.net

The coordination of Schiff bases, which are typically synthesized through the condensation of a primary amine and a carbonyl compound, provides a versatile scaffold. nih.gov The donor atoms, commonly nitrogen and oxygen, form strong chelate bonds with the ruthenium atom. nih.gov The structural framework of the Schiff base can be readily modified with different functional groups, allowing for the fine-tuning of the electronic and steric environment around the metal center. nih.gov This tunability has implications for the biological activity of these complexes, including their potential as antibacterial agents. researchgate.netresearchgate.net

The reaction of ruthenium carbonyl precursors with bidentate nitrogen ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl (bpy) can lead to the formation of dicarbonyl complexes. For example, reacting Ru(CO)₂Cl₂(phen) with silver acetate yields Ru(CO)₂(OAc)₂(phen). researchgate.net These complexes can serve as precursors for further reactions, such as the synthesis of cationic complexes by reacting with trifluoromethanesulfonic acid in acetonitrile. researchgate.net

| Compound | Ancillary Ligand | Coordination Feature | Reference |

| [Ru(L)(CO)(PPh₃)(Z)] | Schiff base, PPh₃, Pyridine/Piperidine | Octahedral geometry with tridentate Schiff base | researchgate.net |

| Ru(CO)₂(OAc)₂(phen) | 1,10-phenanthroline | Dicarbonyl with bidentate nitrogen ligand | researchgate.net |

Scorpionate and Other Chelating Ligands

While specific examples of scorpionate ligands in ruthenium(I) carbonyl acetate systems are not extensively detailed in the provided context, the principles of chelation from other multidentate ligands can be extrapolated. Chelating ligands, in general, enhance the stability of the metal complex through the chelate effect. The coordination of a tridentate ligand, for instance, can occupy three coordination sites, significantly influencing the geometry and reactivity of the complex.

In a related context, terpyridine ligands, which are tridentate nitrogen-based chelators, have been used in the synthesis of ruthenium carbonyl compounds. nih.gov These ligands can coordinate to the ruthenium center in a meridional fashion, occupying three equatorial positions in an octahedral complex. nih.gov The remaining sites can be occupied by carbonyl groups and other ligands like chloride. The strong chelation of the terpyridine ligand provides a stable framework for the complex. nih.gov The influence of such chelating ligands is crucial in directing the synthesis towards specific isomers and in controlling the catalytic behavior of the resulting complexes. nih.gov The use of chelating ligands is a key strategy to tune the reactive site of ruthenium complexes for various applications. nih.gov

Multinuclear Ruthenium Carbonyl Acetate Architectures

The ability of ruthenium to form metal-metal bonds and for ligands like carbonyl and acetate to bridge between metal centers leads to the formation of a diverse array of multinuclear complexes. These architectures range from simple dinuclear species to more complex, high-nuclearity clusters.

Dinuclear and Triruthenium Cluster Formations

Dinuclear ruthenium(I) complexes often feature a "sawhorse" type structure, where two ruthenium atoms are bridged by two carboxylate ligands. researchgate.net Each ruthenium atom is typically further coordinated by two carbonyl groups and an axial ligand. The Ru-Ru bond distance in these complexes is indicative of a direct metal-metal interaction. researchgate.net The synthesis of these dinuclear complexes can be achieved through various routes, for example, by reacting [Ru₂(μ-O₂CCH₃)₂(CO)₄]n with 2-electron donating ligands. researchgate.net

Trinuclear ruthenium clusters are also a prominent feature of this chemistry. The reaction of Ru₃(CO)₁₂ with pyridine-alkoxide ligands in refluxing xylene can yield trinuclear clusters. frontiersin.org In these structures, the three ruthenium atoms form a triangular core, which can be bridged by other ligands. For example, in some trinuclear ruthenium clusters derived from pyridine-alkoxide ligands, two ruthenium atoms are bridged by an oxygen atom from the ligand. frontiersin.org The coordination sphere of the ruthenium atoms is completed by terminal carbonyl groups. The formation and stability of these clusters are highly dependent on the reaction conditions and the nature of the ancillary ligands. frontiersin.org

| Compound | Nuclearity | Structural Feature | Reference |

| Ru₂(μ-O₂CCH₃)₂(CO)₄L₂ | Dinuclear | Sawhorse structure with bridging acetates | researchgate.net |

| Ph₄P[{RuIII(acac)Cl}₂(μ-Cl)₃] | Dinuclear | Triply μ-chlorido-bridged | mdpi.com |

| Trinuclear Ru clusters | Trinuclear | Triangular Ru₃ core with bridging ligands | frontiersin.org |

High Nuclearity Carbonyl Clusters (e.g., Hexa- and Tetranuclear)

The chemistry of ruthenium carbonyls extends to the formation of higher nuclearity clusters, including tetranuclear and hexanuclear species. These clusters often feature a core of ruthenium atoms arranged in various geometries, such as a tetrahedron or an octahedron, surrounded by a sphere of carbonyl ligands. While acetate is not always a primary component of the core structure of the highest nuclearity clusters, carboxylate-containing precursors can be involved in their synthesis, and carboxylate ligands can be present in related, lower nuclearity species. researchgate.net

For example, tetranuclear ruthenium complexes, such as Ru₄(CO)₈(μ-MeCOO)₄(PBu₃)₂, have been investigated. researchgate.net The synthesis of high nuclearity clusters can be achieved through methods like vacuum pyrolysis or the linking of smaller cluster fragments. bath.ac.uk

Hexanuclear ruthenium clusters often contain an interstitial atom, such as a carbide atom, within the Ru₆ core, which imparts significant stability to the cluster. nih.gov A well-known example is the [Ru₆C(CO)₁₆]²⁻ anion. nih.gov Although not directly acetate complexes, the reactivity of these high-nuclearity clusters can be explored in the presence of acetate or other carboxylates, potentially leading to new cluster architectures. The synthesis of these complex structures is a specialized area of organometallic chemistry, with ongoing research into methods for their controlled assembly. bath.ac.uk

| Cluster Type | Nuclearity | Core Structure | Reference |

| Ru₄(CO)₈(μ-MeCOO)₄(PBu₃)₂ | Tetranuclear | Ru₄ core with bridging acetates | researchgate.net |

| [Ru₆C(CO)₁₆]²⁻ | Hexanuclear | Octahedral Ru₆ core with interstitial carbide | nih.gov |

Interstitial Carbide and Hydride Clusters

The coordination chemistry of ruthenium carbonyl acetate systems extends to the formation of complex polynuclear clusters that can encapsulate interstitial atoms, such as carbon (carbide) and hydrogen (hydride). These interstitial atoms are located within the metallic framework of the cluster rather than being terminally or bridge-bonded to the exterior. Their presence significantly influences the structure, stability, and reactivity of the resulting cluster.

The formation of such clusters often involves the pyrolysis or controlled degradation of lower nuclearity ruthenium carbonyl precursors. While direct synthesis from a mononuclear "carbon monoxide;ruthenium(1+);acetate" species is not the common route, related ruthenium carbonyl species are well-established precursors to these complex structures. For instance, the thermal treatment of triruthenium dodecacarbonyl, Ru₃(CO)₁₂, can lead to the formation of hexaruthenium carbide clusters. bath.ac.uk The acetate ligands in a hypothetical ruthenium(I) carbonyl acetate precursor could potentially be displaced or be involved in intermediate steps leading to the formation of the metallic core.

Interstitial Carbide Clusters

Interstitial carbide clusters of ruthenium are characterized by a carbon atom fully encapsulated within a polyhedron of ruthenium atoms. The archetypal example is the octahedral [Ru₆C(CO)₁₇], which was the first structurally characterized metal carbonyl cluster containing an interstitial carbide atom. nih.gov The carbide atom is situated at the center of the Ru₆ octahedron. acs.org

The synthesis of these clusters can be initiated from various ruthenium carbonyls. A highly reduced ruthenium-carbide carbonyl cluster, [Ru₆C(CO)₁₅]⁴⁻, has been synthesized and serves as a versatile platform for accessing other Ru₆C clusters. nih.govacs.org For instance, the reaction of [Ru₆C(CO)₁₆]²⁻ with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) results in the formation of [Ru₆C(CO)₁₅]⁴⁻. nih.govnih.gov This highly reduced species can then be protonated or oxidized to yield a variety of other carbide clusters. nih.govunibo.it

The structural and spectroscopic data for a selection of ruthenium carbide carbonyl clusters are presented below.

Table 1: Selected Interstitial Ruthenium Carbide Carbonyl Clusters

| Compound | Metal Framework Geometry | Key Spectroscopic Data (IR νCO, cm⁻¹) | Reference |

|---|---|---|---|

| [Ru₆C(CO)₁₇] | Octahedral | Not specified in provided abstracts | acs.org |

| [Ru₆C(CO)₁₆]²⁻ | Octahedral | Not specified in provided abstracts | nih.gov |

| [Ru₆C(CO)₁₅]⁴⁻ | Octahedral | Not specified in provided abstracts | nih.govacs.org |

| [HRu₆C(CO)₁₆]⁻ | Octahedral | Not specified in provided abstracts | acs.org |

The interstitial carbide atom plays a crucial role in stabilizing the cluster framework. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the bonding and electronic structure of these clusters, confirming the stabilizing effect of the encapsulated carbide. nih.govacs.org

Interstitial Hydride Clusters

Interstitial hydride ligands in ruthenium carbonyl clusters are hydrogen atoms that occupy voids within the metal framework. The formation of ruthenium hydride clusters can be achieved through various synthetic methods, including the reaction of ruthenium carbonyls with hydrogen gas. acs.org In the context of ruthenium carbonyl acetates, evidence suggests that hydride ruthenium complexes are catalytically active species in hydrogenation reactions. researchgate.net The reaction of phosphine-substituted ruthenium(I) and (II) carbonyl acetates with H₂ can lead to the formation of ruthenium hydride species. researchgate.net

While the provided search results focus more on edge-bridging and face-capping hydrides in ruthenium clusters rather than truly interstitial ones in high-nuclearity clusters, the principles of their formation from ruthenium carbonyl precursors are relevant. For example, the stepwise addition of acid to certain ruthenium carbonyl anions can lead to the formation of polynuclear hydride clusters. rsc.org

A study on peraurated ruthenium hydride carbonyl clusters details the synthesis of species like [HRu₄(CO)₁₂]³⁻ and its derivatives, where the hydride ligand is crucial to the cluster's structure and reactivity. rsc.orgresearchgate.net These clusters feature hydride ligands that bridge the edges of the ruthenium framework.

The characterization of hydride ligands within metal clusters often relies on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, where the encapsulated or bridging hydrides typically appear at characteristic upfield chemical shifts. For instance, in [H₃Ru₆C(CO)₁₅]⁻, the hydride ligands are observed in the ¹H NMR spectrum, and their bridging nature has been confirmed by X-ray diffraction. nih.govacs.org

Table 2: Selected Ruthenium Carbonyl Clusters Containing Hydride Ligands

| Compound | Hydride Position | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| [HRu₆C(CO)₁₅]³⁻ | Edge-bridging | -19.18 | nih.gov |

| [HRu₆C(CO)₁₆]⁻ | Edge-bridging | Not specified in provided abstracts | acs.org |

| [H₃Ru₆C(CO)₁₅]⁻ | Two edge-bridging on the same face, one on an adjacent edge | -20.04 (2H), -20.83 (1H) at 223 K | nih.govacs.org |

The reactivity and structure of these hydride clusters are of significant interest. For example, the replacement of hydride ligands with isolobal fragments like [Au(PPh₃)]⁺ can lead to structural changes due to factors such as aurophilic interactions. rsc.org Computational studies are also valuable for predicting the location and bonding of hydride ligands within the cluster framework. acs.org

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Fundamental Reaction Pathways and Transformations

The formation of ruthenium hydride species is a critical step in many catalytic reactions, particularly hydrogenation. Studies on phosphine-substituted ruthenium carbonyl carboxylates have shown that in the presence of molecular hydrogen and/or acetic acid, catalytically active hydride ruthenium complexes are formed. researchgate.net Equilibria between these ruthenium hydrides and the parent carboxylato complexes are established under catalytic conditions. researchgate.net

An intermediate hydrido-acetato complex, specifically HRu(CO)₂(MeCO₂)(PR₃)₂, has been identified as a product when mononuclear complexes like Ru(CO)₂(MeCO₂)₂(PR₃)₂ undergo hydrogenolysis of the acetato group at low temperatures. researchgate.net Further investigation has led to the successful synthesis and spectroscopic characterization of the acetatohydride complex [RuH(CO)₂(MeCO₂)(PⁿBu₃)₂]. This was achieved by reacting [Ru(H)₂(CO)₂(PⁿBu₃)₂] with acetic acid, a process that also provided evidence for the involvement of a dihydrogen intermediate, [Ru(H₂)(CO)₂(PⁿBu₃)₂]. researchgate.net

Formic acid has also been utilized as a source for both carbonyl and hydride ligands, leading to the formation of noble metal hydrido carbonyl complexes such as tetraruthenium dodecacarbonyl tetrahydride, [Ru₄(CO)₁₂H₄]. nih.gov Beyond their role in organic transformations, ternary ruthenium complex hydrides like Li₄RuH₆ and Ba₂RuH₆ have demonstrated remarkable catalytic efficiency in ammonia (B1221849) synthesis from N₂ and H₂ under mild conditions. dicp.ac.cn In contrast to many late transition-metal hydride complexes where N₂ is only weakly activated, these solid-state hydrides facilitate the reaction via a distinct mechanism. dicp.ac.cn

| Complex/Precursor | Formation Condition/Reactant | Significance/Role | Reference |

|---|---|---|---|

| HRu(CO)₂(MeCO₂)(PR₃)₂ | Hydrogenolysis of Ru(CO)₂(MeCO₂)₂(PR₃)₂ | Identified intermediate in hydride formation | researchgate.net |

| [RuH(CO)₂(MeCO₂)(PⁿBu₃)₂] | Reaction of [Ru(H)₂(CO)₂(PⁿBu₃)₂] with acetic acid | Synthesized and characterized acetatohydride complex | researchgate.net |

| [Ru(H₂)(CO)₂(PⁿBu₃)₂] | Intermediate in the reaction of [Ru(H)₂(CO)₂(PⁿBu₃)₂] with acetic acid | Evidence for a dihydrogen intermediate | researchgate.net |

| [Ru₄(CO)₁₂H₄] | From RuCl₃ and formic acid | Active intermediate in formic acid decomposition | nih.gov |

| Li₄RuH₆ / Ba₂RuH₆ | Synthesized ternary complex hydrides | Efficient catalysts for ammonia synthesis | dicp.ac.cn |

Carbonyl insertion and its reverse, decarbonylation, are elementary steps in reactions involving ruthenium carbonyl complexes. For instance, the dicarbonyl complex trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] undergoes decarbonylation upon heating in the solid state to form the monocarbonyl species [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)]. acs.org This transformation highlights the lability of the Ru-CO bond under certain conditions. Ruthenium complexes are generally recognized as effective catalysts for the decarbonylation of a wide range of carbonyl compounds. dntb.gov.ua

While carbonyl insertion is a well-established mechanistic step in processes like hydroformylation catalyzed by related ruthenium systems, its specific role in the reactivity of acetate (B1210297) complexes is part of a broader mechanistic framework. ias.ac.in This process typically involves the migratory insertion of a carbonyl group into a metal-alkyl or metal-hydride bond to form an acyl or formyl intermediate, respectively. The catalytic hydrogenation of a ruthenium carbonyl to a formyl complex, [Ru(bpy)₂(CO)(CHO)]⁺, has been demonstrated, showcasing a key CO reduction intermediate. chaseliquidfuels.org Such transformations are crucial for the synthesis of valuable chemicals from C1 sources. chaseliquidfuels.org

The tautomerization of a coordinated alkyne to a vinylidene ligand is a significant transformation mediated by ruthenium complexes. Experimental and theoretical studies have provided detailed insights into the intramolecular acetate-mediated formation of ruthenium vinylidene complexes from their terminal alkyne tautomers. rsc.org It has been demonstrated that the acetate ligand plays a crucial, non-innocent role by lowering the energetic barrier for the 1,2-hydrogen migration required for this transformation. rsc.org

This process is described by a Ligand-Assisted Proton Shuttle (LAPS) mechanism, where the carboxylate group of the acetate ligand facilitates the proton transfer from the β-carbon to the α-carbon of the alkyne. rsc.org For certain indenyl-ruthenium(II) systems, this tautomerization exists as an equilibrium between the η²-alkyne and the η¹-vinylidene species. acs.org This equilibrium is a pivotal mechanistic step that often precedes subsequent reactions, such as the nucleophilic addition of phosphines to the coordinated alkyne ligand. acs.org

Acyl and alkyl complexes are key intermediates in numerous catalytic cycles. While their direct isolation in ruthenium carbonyl acetate systems can be challenging, their involvement is often inferred from product analysis and mechanistic studies of related complexes. For example, detailed mechanistic studies of transfer hydrogenation of ketones catalyzed by carboxamide carbonyl-ruthenium(II) complexes have been conducted. rsc.org The solid-state structures of complexes such as [Ru(II)(CO)Cl(PPh₃)₂L1] and [Ru(II)(CO)H(PPh₃)₂L1] confirm distorted octahedral geometries around the ruthenium center, and their catalytic activity is proposed to proceed via a monohydride pathway involving substrate coordination and intermediate formation. rsc.org

The catalytic hydrogenation of a ruthenium dicarbonyl complex to a ruthenium formyl complex, [Ru(bpy)₂(CO)(CHO)]⁺, represents a well-characterized example of a key C1 intermediate relevant to CO reduction pathways. chaseliquidfuels.org This transformation was achieved using pincer-ligated iridium and ruthenium complexes as hydrogenation catalysts, which operate via metal-ligand cooperativity to activate H₂. chaseliquidfuels.org Furthermore, the synthesis of novel seven-coordinate ruthenium-acylperoxo complexes has been reported, which act as highly reactive oxidants in C-H bond activation, demonstrating the potential for forming reactive acyl species. rsc.org

Elucidation of Catalytic Cycles

Ruthenium carbonyl acetate and related complexes are versatile catalyst precursors for hydrogenation and transfer hydrogenation reactions. Mechanistic evidence strongly suggests that ruthenium hydride complexes are the catalytically active species in processes like the hydrogenation of acetic acid. researchgate.net

Transfer hydrogenation involves the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to a substrate, like a ketone or an alkene. diva-portal.org The mechanism of these reactions can vary. For instance, the hydrogenation of ketones and dehydrogenation of alcohols by certain ruthenium catalysts have been proposed to occur through a concerted outer-sphere mechanism, where the proton and hydride are transferred simultaneously without direct substrate coordination to the metal center during the transfer step. diva-portal.org In other systems, particularly those involving bifunctional metal-ligand complexes, an inner-sphere mechanism is more likely, where the substrate coordinates to the ruthenium center before hydrogenation. acs.org

The exceptional activity of ruthenium catalysts in the aqueous-phase hydrogenation of carbonyl compounds has been attributed to two potential water-assisted mechanisms. acs.org One hypothesis suggests that co-adsorbed water molecules form hydrogen bonds with the carbonyl group adsorbed on the metal surface, thereby lowering the activation energy barriers. acs.org An alternative or concurrent mechanism involves the dissociation of water on the ruthenium surface, which increases the surface concentration of hydrogen atoms available for the hydrogenation process. acs.org Isotope labeling experiments using D₂O have supported the participation of water-derived deuterium (B1214612) atoms in the hydrogenation of the C=O bond. acs.org

Detailed studies on carboxamide carbonyl-ruthenium(II) complexes in the transfer hydrogenation of ketones have led to the proposal of a monohydride pathway, which is supported by NMR spectroscopy. rsc.org Ruthenium-catalyzed transfer hydrogenation has also been ingeniously applied to the formation of C-C bonds, where primary alcohols serve as both hydrogen donors and precursors to in-situ generated aldehydes, which then react with various π-unsaturated partners. nih.gov

| Reaction Type | Catalyst System | Proposed Mechanism/Key Feature | Substrate Example | Reference |

|---|---|---|---|---|

| Hydrogenation | Phosphine-substituted Ru carbonyl carboxylates | Formation of active ruthenium hydride species | Acetic Acid | researchgate.net |

| Aqueous-Phase Hydrogenation | Ruthenium metal catalysts (e.g., Ru/C, Ru/TiO₂) | Water-assisted H-transfer; lowering of energy barriers or water dissociation | Carbonyl compounds (e.g., furfural) | acs.org |

| Transfer Hydrogenation | Ruthenium complexes with NNN tridentate ligands | Inner-sphere and outer-sphere pathways depending on ligands | Ketones (e.g., acetophenone) | acs.org |

| Transfer Hydrogenation | Carboxamide carbonyl-ruthenium(II) complexes | Monohydride pathway | Ketones | rsc.org |

| Transfer Hydrogenation for C-C Coupling | Ru(O₂CCF₃)₂(CO)(PPh₃)₂ | In-situ generation of aldehydes from alcohols | Alcohols and alkynes | nih.gov |

Carbonylation and Hydroformylation Catalytic Cycles

Ruthenium carbonyl complexes, including species related to carbon monoxide;ruthenium(1+);acetate, are effective catalysts for carbonylation and hydroformylation reactions, which are fundamental processes for synthesizing aldehydes, alcohols, and other oxygenated compounds from olefins. rsc.orgresearchgate.net The catalytic cycles of these reactions are intricate, often involving the interplay of various ruthenium species and reaction conditions.

In hydroformylation, a key process is the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. Ruthenium-based catalysts, such as Ru3(CO)12, can initiate this process. researchgate.netnih.gov The reaction often begins with the generation of a catalytically active ruthenium hydride species from the precursor under syngas (a mixture of CO and H2) pressure. A proposed general cycle for hydroformylation includes the following key steps:

Olefin Coordination: The alkene substrate coordinates to the unsaturated ruthenium hydride complex.

Hydroruthenation: The coordinated alkene undergoes insertion into the Ru-H bond, forming a ruthenium-alkyl intermediate. The regioselectivity of this step (i.e., the formation of linear vs. branched alkyls) is a critical factor determining the final product distribution and can be influenced by steric and electronic factors of both the substrate and the catalyst's ligand sphere. ethz.ch

CO Insertion: A molecule of carbon monoxide inserts into the ruthenium-alkyl bond to form a ruthenium-acyl complex. High CO partial pressure generally favors this step and can increase the ratio of linear to branched products. ethz.ch

Reductive Elimination/Hydrogenolysis: The cycle is completed by the reaction of the ruthenium-acyl species with H2, which leads to the formation of the aldehyde product and regenerates the active ruthenium hydride catalyst. ethz.ch

A notable application is the domino hydroformylation-hydrogenation-esterification of olefins, where a simple ruthenium carbonyl catalyst transforms olefins directly into acetate esters using acetic acid as both a solvent and reactant. rsc.org The polymeric chain compound [Ru(CO)4]n has shown higher activity in 1-hexene (B165129) hydroformylation compared to the more common Ru3(CO)12 cluster, demonstrating that the structure of the ruthenium precursor plays a significant role in catalytic performance. researchgate.net

Table 1: Key Steps in a General Ruthenium-Catalyzed Hydroformylation Cycle

| Step | Description | Intermediate Species |

| Catalyst Activation | Generation of an active ruthenium hydride from a precursor like Ru3(CO)12. | Ruthenium Hydride Complex |

| Olefin Coordination | The alkene substrate binds to the ruthenium center. | Alkene-Ruthenium Complex |

| Hydroruthenation | Insertion of the alkene into the Ru-H bond. | Ruthenium-Alkyl Complex |

| CO Insertion | A CO molecule inserts into the Ru-Alkyl bond. | Ruthenium-Acyl Complex |

| Product Formation | Hydrogenolysis of the acyl complex to release the aldehyde. | Aldehyde Product |

| Catalyst Regeneration | Reformation of the active ruthenium hydride species. | Ruthenium Hydride Complex |

C-H Bond Activation Mechanisms

Ruthenium complexes are highly effective catalysts for C-H bond activation, a powerful strategy for the direct functionalization of otherwise inert C-H bonds. researchgate.net This methodology allows for the construction of complex molecules from simple precursors, often with high regioselectivity. acs.orgrsc.org The mechanism of ruthenium-catalyzed C-H activation typically follows one of two primary pathways: oxidative addition or concerted metalation-deprotonation (CMD).

In the oxidative addition pathway , a low-valent ruthenium center, often Ru(0) or Ru(I), directly inserts into a C-H bond. This process increases the oxidation state of the ruthenium by two and forms a ruthenium-hydrido-alkyl (or aryl) intermediate. This pathway is common for catalysts like [RuH2(CO)(PPh3)3] or [Ru3(CO)12]. mdpi.com

The concerted metalation-deprotonation (CMD) pathway is more common for higher-valent ruthenium(II) complexes, such as those derived from [RuCl2(p-cymene)]2, often in the presence of a carboxylate base like acetate. mdpi.com This mechanism is frequently facilitated by a directing group on the substrate, which coordinates to the ruthenium center and positions a specific C-H bond for activation. The C-H bond cleavage and Ru-C bond formation occur in a single, concerted step, often involving a six-membered cyclometalated transition state. The acetate or another base assists in abstracting the proton. mdpi.com

Following the initial C-H activation and formation of a cyclometalated ruthenium intermediate, the catalytic cycle proceeds with the coupling partner (e.g., an alkene or alkyne). rsc.orgacs.org This typically involves migratory insertion of the coupling partner into the newly formed Ru-C bond, followed by reductive elimination to furnish the functionalized product and regenerate the active ruthenium catalyst. acs.org The choice of ligands and additives, such as carboxylates and phosphines, can be crucial in tuning the catalyst's reactivity and selectivity between different C-H bonds (e.g., ortho- vs. meta-selectivity). acs.org

Alcohol Oxidation Mechanisms

Ruthenium-based catalysts are widely used for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. researchgate.netrptu.de The mechanistic pathways for these reactions often involve the formation of a high-valent ruthenium-oxo species as the key oxidant. frontiersin.orgrsc.org

A plausible inner-sphere mechanism, particularly when using co-oxidants like N-methylmorpholine-N-oxide (NMO) or tert-butyl hydroperoxide (TBHP), can be proposed. researchgate.netfrontiersin.org The catalytic cycle generally initiates with the reaction of the ruthenium pre-catalyst with the co-oxidant, leading to the formation of a reactive ruthenium(IV)=O or ruthenium(V)=O species. researchgate.net

The proposed steps are as follows:

Formation of the Ruthenium-Oxo Species: The initial ruthenium complex reacts with the oxidant (e.g., TBHP) to form a high-valent ruthenium-oxo intermediate. frontiersin.org